IC50 Comparison: 16‑mer Nrf2 (69-84) vs. 9‑mer Nrf2 Peptide in Fluorescence Polarization Assay
In a fluorescence polarization competition assay using 100 nM Keap1 Kelch domain and 10 nM FITC‑9mer Nrf2 peptide amide as probe, the 16‑mer Nrf2 (69-84) peptide (H‑AFFAQLQLDEETGEFL‑OH) exhibited an IC50 of 0.163 ± 0.011 μM. In contrast, the 9‑mer Nrf2 peptide (H‑LDEETGEFL‑OH) showed an IC50 of 3.48 ± 0.92 μM under identical conditions [1]. The 16‑mer is therefore 21‑fold more potent than the 9‑mer, and also surpasses the 10‑mer (0.272 μM), 11‑mer (0.298 μM), 12‑mer (0.249 μM), and 14‑mer (0.243 μM) [1]. This trend demonstrates that the full N‑terminal flanking sequence is essential for optimal Keap1 binding.
| Evidence Dimension | IC50 (μM) for Keap1 Kelch domain binding |
|---|---|
| Target Compound Data | 0.163 ± 0.011 μM (16‑mer Nrf2) |
| Comparator Or Baseline | 3.48 ± 0.92 μM (9‑mer Nrf2) |
| Quantified Difference | 21.3‑fold lower IC50 |
| Conditions | Fluorescence polarization assay; 100 nM Keap1, 10 nM FITC‑9mer probe |
Why This Matters
For assay development or competitive displacement studies, the 16‑mer provides a >20‑fold improvement in sensitivity, enabling more robust detection of weaker inhibitors and reducing background noise.
- [1] Chen, Y., et al. J. Biomol. Screen. 2012, 17, 435–447. Table 3. View Source
